molecular formula C16H19N3O4 B2981974 N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-22-8

N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2981974
CAS RN: 898411-22-8
M. Wt: 317.345
InChI Key: VRYSSEFXFHJEOC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrroloquinoline and an oxalamide group. Pyrroloquinoline is a tricyclic compound consisting of fused pyrrole and quinoline rings. Oxalamide is a functional group containing a carbonyl (C=O), amine (NH), and ether (R-O-R’) groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrroloquinoline portion of the molecule would likely contribute to aromaticity and stability, while the oxalamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Researchers have discovered polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline derivative, showcasing its potential as a new hypertension remedy due to its strong diuretic properties. This study provides a foundational understanding of the structural versatility and therapeutic applications of such compounds (Shishkina et al., 2018).

Antiplasmodial and Antifungal Activities

Functionalized aminoquinolines derived from related structural frameworks have shown moderate to micromolar potency against malaria strains and notable antifungal activities. This indicates the potential of these compounds in developing treatments for infectious diseases (Vandekerckhove et al., 2015).

Biodegradation Enhancement through Electron Donors

In environmental science, a study on the biodegradation of quinoline, a structurally related compound, demonstrates the acceleration of this process through the generation of endogenous electron donors from photolysis products like oxalate. This research offers insights into improving bioremediation strategies for heterocyclic pollutants (Bai et al., 2015).

Synthesis and Catalytic Applications

The synthesis of complex heterocyclic compounds, including quinolinones and pyrroloquinolinones, underpins the development of new catalysts and materials for various chemical reactions. Studies focusing on the synthesis and catalytic applications highlight the importance of these compounds in advancing synthetic methodologies and environmental technologies (Wu et al., 2017).

Antioxidant Properties in Industrial Applications

Investigations into the antioxidant properties of quinolinone derivatives for lubricating greases underline the compound's potential in enhancing the performance and longevity of industrial materials. This application demonstrates the versatility of quinolinone frameworks beyond pharmaceuticals, extending to materials science and engineering (Hussein et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many heterocyclic compounds like this one have biological activity and can interact with various enzymes or receptors in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-6-2-4-17-15(22)16(23)18-12-7-10-3-1-5-19-13(21)9-11(8-12)14(10)19/h7-8,20H,1-6,9H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYSSEFXFHJEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCO)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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